

# 13-Dehydroxyindaconitine molecular formula and weight

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## Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15588451

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## In-Depth Technical Guide to 13-Dehydroxyindaconitine

For Researchers, Scientists, and Drug Development Professionals

### Core Chemical Properties and Molecular Data

**13-Dehydroxyindaconitine** is a diterpenoid alkaloid with the molecular formula  $C_{34}H_{47}NO_9$  and a molecular weight of approximately 613.74 g/mol. This compound is a subject of growing interest within the scientific community for its potential therapeutic applications, stemming from its significant biological activities.

Identifier	Value
Molecular Formula	$C_{34}H_{47}NO_9$
Molecular Weight	613.74 g/mol
CAS Number	77757-14-3

### Biological Activities and Mechanisms of Action

**13-Dehydroxyindaconitine** has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. Furthermore, its interaction with

voltage-gated sodium channels suggests potential applications in neuroscience and pain management.

## Antioxidant Activity

**13-Dehydroxyindaconitine** has been identified as a natural alkaloid with notable antioxidant properties.[1][2] Studies have shown that aconitine-type C19-diterpenoid alkaloids, such as **13-Dehydroxyindaconitine**, can act as potential secondary antioxidants due to their strong binding effects to metal ions.[1][3]

A common method to evaluate the antioxidant potential of a compound like **13-Dehydroxyindaconitine** is through its ability to scavenge free radicals, which can be measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The following are generalized protocols that can be adapted for this purpose.

### DPPH Radical Scavenging Assay:

- Preparation of Reagents:
  - Prepare a stock solution of **13-Dehydroxyindaconitine** in a suitable solvent (e.g., methanol or ethanol).
  - Prepare a fresh solution of DPPH radical in the same solvent to a concentration of  $10^{-3}$  M.
- Assay Procedure:
  - In a 96-well microplate, add various concentrations of the **13-Dehydroxyindaconitine** solution.
  - Add the DPPH working solution to each well and mix.
  - Incubate the plate in the dark at room temperature for 30 minutes.
  - Measure the absorbance of the solution at 517 nm using a microplate reader.
- Data Analysis:

- The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition =  $[(A_0 - A_1) / A_0] \times 100$  where  $A_0$  is the absorbance of the control (DPPH solution without the sample), and  $A_1$  is the absorbance of the sample with the DPPH solution.

#### ABTS Radical Cation Decolorization Assay:

- Preparation of Reagents:
  - Prepare an ABTS radical cation (ABTS $\bullet^+$ ) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
  - Dilute the ABTS $\bullet^+$  solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of  $0.70 \pm 0.02$  at 734 nm.
- Assay Procedure:
  - Add the **13-Dehydroxyindaconitine** solution at various concentrations to the diluted ABTS $\bullet^+$  solution.
  - After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- Data Analysis:
  - The percentage of inhibition of absorbance is calculated relative to a control (without the antioxidant).

## Anti-inflammatory Activity

**13-Dehydroxyindaconitine** is suggested to possess anti-inflammatory effects, a common characteristic among diterpenoid alkaloids.[4] This activity is often mediated through the inhibition of key inflammatory pathways, such as the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which leads to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-6 (IL-6).

#### Cell Culture and Treatment:

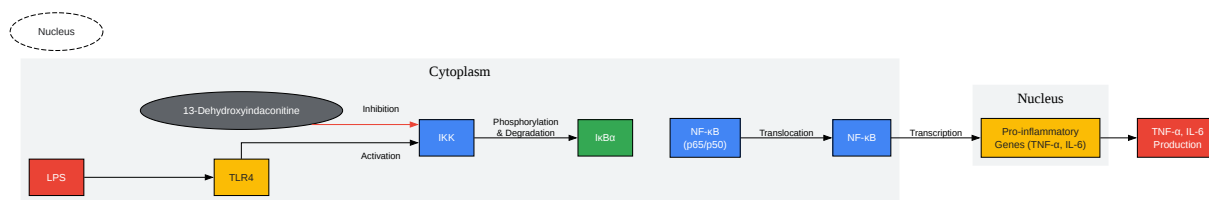
- Culture a suitable cell line, such as RAW 264.7 macrophages, in appropriate media.
- Pre-treat the cells with various concentrations of **13-Dehydroxyindaconitine** for a specified time (e.g., 1-2 hours).
- Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

#### Measurement of Inflammatory Mediators:

- Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
- Cytokine Production (TNF- $\alpha$ , IL-6): Quantify the levels of TNF- $\alpha$  and IL-6 in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

#### Western Blot Analysis for NF- $\kappa$ B Pathway Proteins:

- After treatment, lyse the cells and extract total protein.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against key NF- $\kappa$ B pathway proteins (e.g., phospho-p65, I $\kappa$ B $\alpha$ ).
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.



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Caption: Putative anti-inflammatory mechanism of **13-Dehydroxyindaconitine** via inhibition of the NF-κB pathway.

## Anticancer Activity

Aconitine and its derivatives have been noted for their potential to inhibit tumor growth.[4] The proposed mechanism often involves the induction of apoptosis (programmed cell death). This process is tightly regulated by a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and is executed by a cascade of enzymes called caspases.

Cell Viability Assay:

- Seed cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates.
- Treat the cells with a range of concentrations of **13-Dehydroxyindaconitine** for various time points (e.g., 24, 48, 72 hours).
- Assess cell viability using an MTT or similar colorimetric assay.

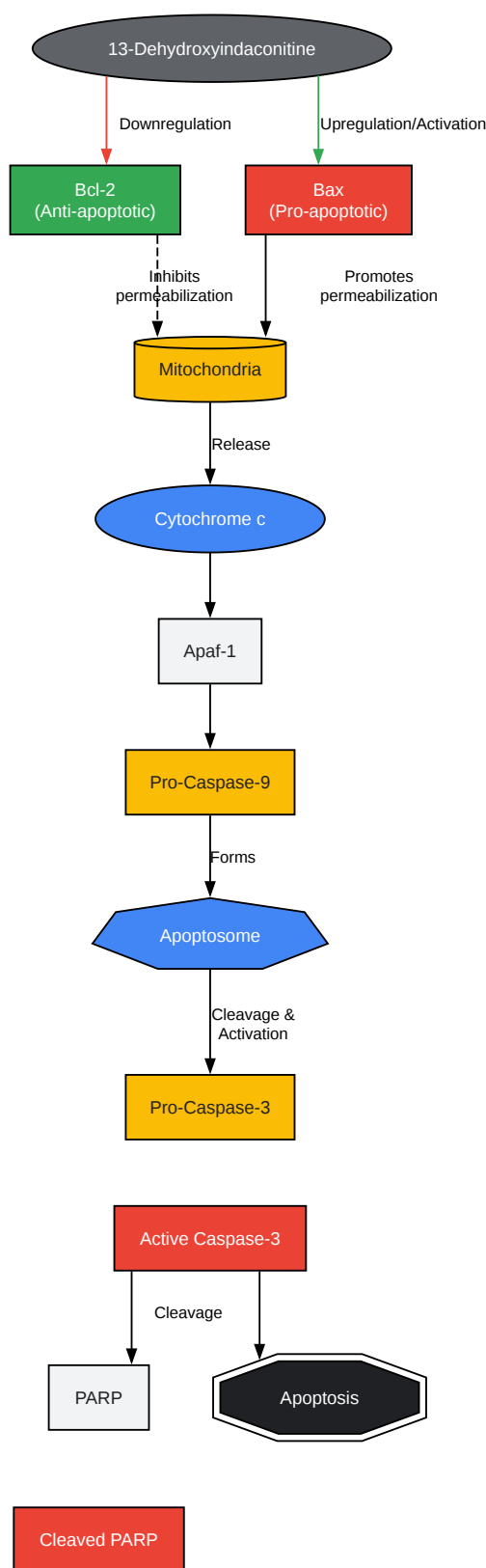
Apoptosis Detection by Flow Cytometry:

- Treat cells with **13-Dehydroxyindaconitine** as described above.
- Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

- Analyze the stained cells using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

#### Western Blot for Apoptosis-Related Proteins:

- Prepare cell lysates from treated and untreated cells.
- Perform western blotting as previously described.
- Use primary antibodies to detect key apoptotic proteins such as Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and PARP. An increase in the Bax/Bcl-2 ratio and the presence of cleaved forms of caspases and PARP are indicative of apoptosis.



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Caption: Proposed intrinsic apoptosis pathway induced by **13-Dehydroxyindaconitine**.

## Interaction with Voltage-Gated Sodium Channels

Aconitine and its derivatives are known to interact with voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[5][6] This interaction can modulate neuronal excitability, which is the basis for both the therapeutic (e.g., analgesic) and toxic effects of these compounds.

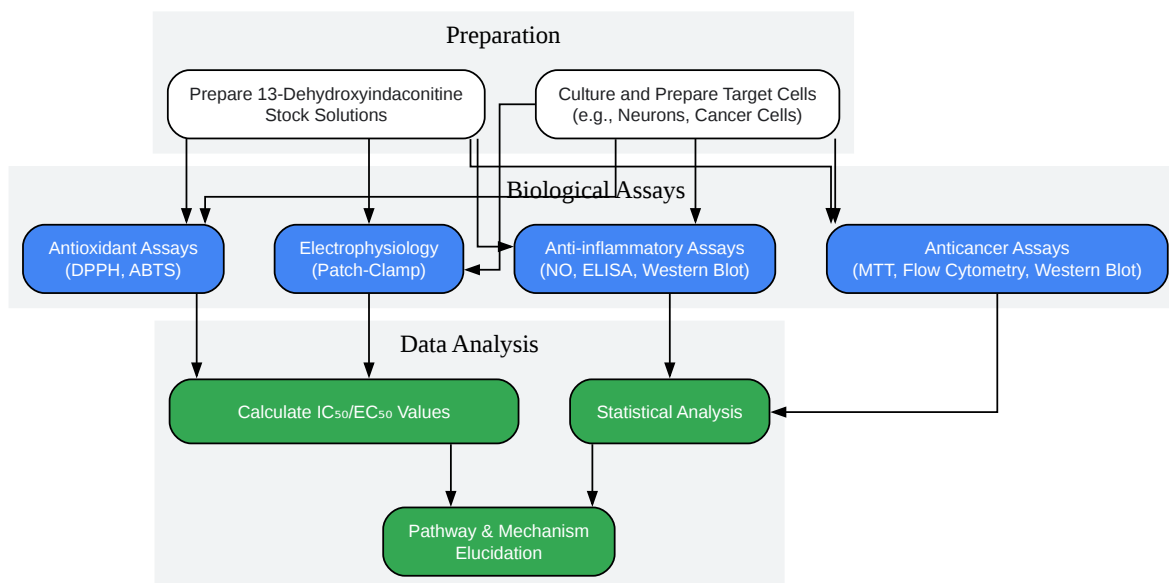
### Cell Preparation:

- Use cells that endogenously express VGSCs (e.g., dorsal root ganglion neurons) or a heterologous expression system (e.g., HEK293 or CHO cells) transfected with a specific VGSC subtype (e.g., Nav1.7, Nav1.8).

### Patch-Clamp Electrophysiology:

- Perform whole-cell patch-clamp recordings to measure sodium currents.
- Apply a series of voltage protocols to assess the effect of **13-Dehydroxyindaconitine** on channel gating properties:
  - Current-Voltage (I-V) Relationship: Apply depolarizing voltage steps from a holding potential to determine the effect on the peak sodium current amplitude.
  - Steady-State Activation: Measure currents at various test potentials to determine the voltage at which channels begin to open.
  - Steady-State Inactivation: Apply a series of pre-pulses at different voltages followed by a test pulse to determine the voltage at which channels become inactivated.
- Bath-apply **13-Dehydroxyindaconitine** at various concentrations and record the changes in the measured parameters.





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Caption: General experimental workflow for characterizing the bioactivities of **13-Dehydroxyindaconitine**.

## Conclusion

**13-Dehydroxyindaconitine** is a promising natural compound with multifaceted biological activities that warrant further investigation. The provided protocols and conceptual pathway diagrams serve as a foundational guide for researchers and drug development professionals interested in exploring its therapeutic potential. Rigorous experimental validation is essential to fully elucidate its mechanisms of action and to assess its safety and efficacy for potential clinical applications.

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